molecular formula C17H35NO B1596055 N,N-Dioctyl-Formamide CAS No. 6280-57-5

N,N-Dioctyl-Formamide

Cat. No.: B1596055
CAS No.: 6280-57-5
M. Wt: 269.5 g/mol
InChI Key: NNLFVDJUSPWFRP-UHFFFAOYSA-N
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Description

N,N-Dioctyl-Formamide is an organic compound with the molecular formula C₁₇H₃₅NO. It is a derivative of formamide where the hydrogen atoms are replaced by two octyl groups. This compound is known for its use as a solvent and reagent in organic synthesis, particularly in oxidation-reduction reactions and alkylation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dioctyl-Formamide can be synthesized through the reaction of dioctylamine with formic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Dioctylamine+Formic AcidFormamide, N,N-dioctyl-+Water\text{Dioctylamine} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water} Dioctylamine+Formic Acid→Formamide, N,N-dioctyl-+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction rate and yield. Common catalysts include sulfonated rice husk ash (RHA-SO₃H) and metal-organic frameworks. These catalysts allow for the efficient conversion of dioctylamine and formic acid to this compound under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N,N-Dioctyl-Formamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Dioctylformamide and octanoic acid.

    Reduction: Dioctylamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N,N-Dioctyl-Formamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N,N-Dioctyl-Formamide can be compared with other similar compounds such as:

    Formamide: The simplest formamide with the formula HCONH₂. It is used as a solvent and reagent in organic synthesis.

    N,N-Dimethylformamide (DMF): A widely used solvent in organic synthesis with the formula (CH₃)₂NC(O)H.

    N,N-Diethylformamide (DEF): Another formamide derivative used as a solvent and reagent in organic synthesis.

Uniqueness

This compound is unique due to its long alkyl chains, which impart different solubility and reactivity properties compared to simpler formamides. Its ability to act as a solvent and reagent in specific reactions makes it valuable in various industrial and research applications .

Properties

IUPAC Name

N,N-dioctylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO/c1-3-5-7-9-11-13-15-18(17-19)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLFVDJUSPWFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278080
Record name Formamide, N,N-dioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-57-5
Record name Formamide,N-dioctyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formamide, N,N-dioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By essentially the procedure of Example 1, a tube was charged with 40 g of methyldioctylamine and 1.0 g of CuCl2. 2H2O. The reaction was run at 109°-120° C. for 25 min while oxygen (0.2 mole) was injected incrementally at 160-275 psi. GC/MS analysis showed a 72.0% conversion of methyldioctylamine and a 4.5% yield of dioctylformamide.
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
4.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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